5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807129
InChI: InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3
SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Molecular Formula: C28H32O16
Molecular Weight: 624.5 g/mol

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

CAS No.:

Cat. No.: VC13807129

Molecular Formula: C28H32O16

Molecular Weight: 624.5 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one -

Specification

Molecular Formula C28H32O16
Molecular Weight 624.5 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3
Standard InChI Key FPVLVSUOCXHCMR-UHFFFAOYSA-N
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

Introduction

The compound 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one is a complex flavonoid derivative. It features a chromen-4-one backbone, which is typical of flavonoids, with additional hydroxyl and methoxy groups, as well as a glycosidic linkage involving a sugar moiety. This compound is not directly mentioned in the provided search results, but its structure suggests it could be a naturally occurring compound found in plants, given its resemblance to known flavonoids.

Synthesis and Characterization

While specific synthesis methods for this compound are not detailed in the search results, flavonoids are typically synthesized through multi-step reactions involving the condensation of phenolic compounds with aldehydes or ketones, followed by cyclization and modification of the resulting chromen-4-one ring. Characterization would involve techniques like NMR, mass spectrometry, and IR spectroscopy to confirm the structure.

Biological Activity

Flavonoids, in general, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The specific biological activities of 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one would depend on its ability to interact with biological targets, such as enzymes or receptors, which could be evaluated through in vitro and in vivo studies.

Comparison with Related Compounds

CompoundStructure FeaturesBiological Activity
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-oneComplex glycosidic moiety, multiple hydroxyl groupsPotential antioxidant, anti-inflammatory
5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-chroman-4-one (Hesperetin)Flavanone structure, hydroxyl and methoxy groupsAntioxidant, anti-inflammatory
5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-oneFlavone structure, multiple methoxy groupsAntioxidant, potential anti-inflammatory

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